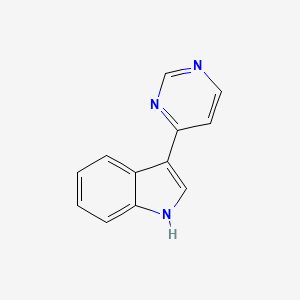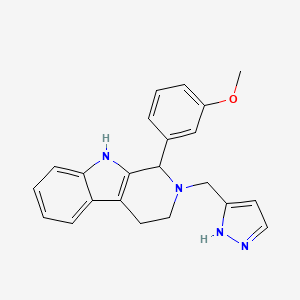![molecular formula C19H19NO3 B6127549 2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B6127549.png)
2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a furan ring, a cyclohexane ring, and an ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenylamine with a suitable cyclohexane-1,3-dione derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
科学的研究の応用
2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
作用機序
The mechanism of action of 2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-{[(4-Methylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione
- 2-{[(4-Chlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione
Uniqueness
2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
特性
IUPAC Name |
2-[(4-ethylphenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-13-5-7-15(8-6-13)20-12-16-17(21)10-14(11-18(16)22)19-4-3-9-23-19/h3-9,12,14,21H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQOIFGPUUDREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1-cyclopentene-1-carboxamide](/img/structure/B6127472.png)

![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B6127478.png)
![4-(3-furylmethyl)-3-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2-piperazinone](/img/structure/B6127485.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127497.png)

![N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carboxamide](/img/structure/B6127518.png)
![(NE)-N-[1-(1H-indol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B6127525.png)
![1-Ethyl-4-[[methyl-(6-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B6127533.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-N'-phenylurea](/img/structure/B6127541.png)
![1-[3-(4-Methoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B6127550.png)

![[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6127567.png)
